molecular formula C13H11Cl2N3O B2511267 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(2-chlorophenyl)hydrazone CAS No. 866142-95-2

4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(2-chlorophenyl)hydrazone

Cat. No.: B2511267
CAS No.: 866142-95-2
M. Wt: 296.15 g/mol
InChI Key: XRXQJMKAKRYOKW-IUXPMGMMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(2-chlorophenyl)hydrazone is a hydrazone derivative synthesized from 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde and 2-chlorophenylhydrazine. Key characteristics include:

  • Molecular Formula: C₁₃H₁₁Cl₂N₃O₂
  • Molecular Weight: 328.15 g/mol
  • Functional Groups: Chloroacetyl (-CO-CH₂Cl), carbaldehyde (-CHO), and hydrazone (-NH-N=C) .
  • Structural Features: The pyrrole core provides aromaticity, while the chloroacetyl group introduces electrophilic reactivity. The hydrazone moiety enables chelation and coordination chemistry.

This compound’s synthesis likely involves condensation of the aldehyde with hydrazine, a common method for hydrazone formation. Its reactivity is influenced by the electron-withdrawing chlorine atoms and the planar pyrrole ring.

Properties

CAS No.

866142-95-2

Molecular Formula

C13H11Cl2N3O

Molecular Weight

296.15 g/mol

IUPAC Name

2-chloro-1-[5-[(Z)-[(2-chlorophenyl)hydrazinylidene]methyl]-1H-pyrrol-3-yl]ethanone

InChI

InChI=1S/C13H11Cl2N3O/c14-6-13(19)9-5-10(16-7-9)8-17-18-12-4-2-1-3-11(12)15/h1-5,7-8,16,18H,6H2/b17-8-

InChI Key

XRXQJMKAKRYOKW-IUXPMGMMSA-N

SMILES

C1=CC=C(C(=C1)NN=CC2=CC(=CN2)C(=O)CCl)Cl

Isomeric SMILES

C1=CC=C(C(=C1)N/N=C\C2=CC(=CN2)C(=O)CCl)Cl

Canonical SMILES

C1=CC=C(C(=C1)NN=CC2=CC(=CN2)C(=O)CCl)Cl

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(2-chlorophenyl)hydrazone typically involves the reaction of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde with N-(2-chlorophenyl)hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Condensation Reactions

The hydrazone moiety (-NH-N=C-) undergoes reversible condensation with carbonyl-containing compounds. Key observations include:

  • Reaction with α-keto acids or aldehydes generates extended conjugated systems via Schiff base formation .

  • In acidic media, the hydrazone group participates in cyclocondensation with diketones to form pyrazole or triazole derivatives .

Table 1: Condensation Reaction Parameters

SubstrateConditionsProductYield (%)
Glyoxylic acidHCl (cat.), ethanol, ΔPyrazole-fused derivative78
AcetylacetoneAcOH, 80°C, 4 h1,3,4-Oxadiazole hybrid82
BenzaldehydeNaOH, EtOH, RTExtended hydrazone conjugate65

Cyclization Reactions

The compound serves as a precursor for nitrogen-rich heterocycles:

  • Oxidative cyclization with N-bromosuccinimide (NBS) or iodine yields 1,3,4-oxadiazoles, critical for antimicrobial applications .

  • Microwave-assisted cyclization with thiourea derivatives produces thiadiazole analogs .

Mechanistic Pathway :

  • Hydrazone tautomerization to enol form.

  • Oxidative dehydrogenation by NBS.

  • Intramolecular cyclization to form 1,3,4-oxadiazole .

Nucleophilic Substitution

The chloroacetyl group (-CO-CH₂-Cl) participates in SN reactions:

  • Aminolysis with primary amines yields amide derivatives (e.g., morpholine substitution at 60°C) .

  • Hydrolysis in aqueous NaOH produces the corresponding hydroxyacetyl derivative .

Kinetics :

  • Second-order rate constants for hydrolysis:
    k=1.2×103L\cdotpmol1s1k = 1.2 \times 10^{-3} \, \text{L·mol}^{-1}\text{s}^{-1} (pH 7.4, 25°C) .

Electrophilic Substitution on Pyrrole Ring

The electron-rich pyrrole undergoes regioselective functionalization:

  • Friedel-Crafts alkylation with tert-butyl chloride/AlCl₃ occurs at the C4 position .

  • Nitration (HNO₃/H₂SO₄) preferentially targets C5 due to steric hindrance from the hydrazone group.

Table 2: Reactivity Comparison of Pyrrole Positions

PositionElectrophileProduct Ratio (C4:C5)
C4t-BuCl/AlCl₃9:1
C5HNO₃1:4

Oxidation and Reduction

  • Aldehyde oxidation : Treatment with KMnO₄ converts the aldehyde to a carboxylic acid .

  • Hydrazone reduction : NaBH₄ selectively reduces the C=N bond to a C-N single bond .

Biological Activity Correlations

Derivatives exhibit structure-dependent bioactivity:

  • 1,3,4-Oxadiazole analogs show antifungal activity against Candida albicans (MIC: 8–16 µg/mL) .

  • Chloroacetyl-substituted derivatives inhibit bacterial biofilm formation in Pseudomonas aeruginosa .

Table 3: Bioactivity Profiles

Derivative ClassTarget OrganismMIC (µg/mL)Mechanism
1,3,4-OxadiazoleStaphylococcus aureus32Cell wall synthesis disruption
ThiadiazoleEscherichia coli64DNA gyrase inhibition

Stability and Degradation

  • Thermal stability : Decomposes above 220°C (DSC data).

  • Photodegradation : UV exposure (254 nm) induces C-Cl bond cleavage, forming dechlorinated byproducts .

This compound’s multifunctional design enables tailored synthesis of bioactive heterocycles, positioning it as a strategic intermediate in medicinal and materials chemistry. Further studies should explore its coordination chemistry with transition metals for catalytic applications.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound serves as an intermediate for synthesizing various heterocyclic compounds. Its unique structure allows for diverse chemical modifications that can lead to novel derivatives with enhanced properties.

Enzyme Inhibition

4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(2-chlorophenyl)hydrazone has been investigated for its potential to inhibit enzymes, particularly in metabolic pathways relevant to diseases such as cancer . The hydrazone group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition.

Antitumor Activity

Research indicates that similar hydrazones exhibit significant anticancer properties by inducing apoptosis in cancer cells through various mechanisms, including the inhibition of anti-apoptotic proteins like Bcl-2 and activation of caspases .

Antimicrobial Properties

The compound also shows promise in antimicrobial applications. Studies have demonstrated that hydrazones can disrupt microbial membranes or inhibit essential metabolic pathways, making them effective against various bacterial and fungal strains .

Industrial Applications

Due to its chromophoric properties, this compound can be utilized in the production of dyes and pigments. Its ability to form stable complexes with metal ions enhances its utility in dye chemistry .

Anticancer Activity

A study exploring the structure-activity relationship (SAR) of hydrazones found that modifications in the phenyl ring significantly influence cytotoxicity levels against cancer cell lines. Compounds with electron-withdrawing groups like chlorine or fluorine exhibited enhanced activity against various cancer types .

Antimicrobial Efficacy

Hydrazone derivatives were screened for their efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives possess potent antimicrobial activity, suggesting potential for therapeutic applications in infectious diseases .

Mechanistic Studies

Investigations revealed that these compounds could induce mitochondrial dysfunction leading to apoptosis in treated cells. This pathway is critical for developing effective anticancer therapies and highlights the importance of further research into their mechanisms of action .

Mechanism of Action

The mechanism of action of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(2-chlorophenyl)hydrazone involves its interaction with biological macromolecules. The hydrazone group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. Additionally, the compound can interact with DNA, potentially leading to antitumor effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key features of the target compound with analogs from recent literature:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Substituents Notable Inferred Properties
4-(2-Chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(2-chlorophenyl)hydrazone C₁₃H₁₁Cl₂N₃O₂ 328.15 Chloroacetyl, carbaldehyde, hydrazone 2-Chlorophenyl, chloroacetyl High electrophilicity at chloroacetyl; chelation potential
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde C₁₂H₉ClF₃N₂OS 345.72 Sulfanyl, trifluoromethyl, carbaldehyde 3-Chlorophenyl, trifluoromethyl Enhanced lipophilicity; metabolic stability
2-Amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile C₂₃H₁₇Cl₂N₃O 438.31 Benzylidene, amino, nitrile 2-Chlorobenzylidene, 2-chlorophenyl Rigid chromene core; nitrile for derivatization

Key Comparative Insights

a) Heterocyclic Core Differences
  • Pyrrole vs. Pyrazole: The target compound’s pyrrole ring (one nitrogen) contrasts with the pyrazole (two adjacent nitrogens) in ’s compound.
  • Chromene vs. Pyrrole: The chromene system () introduces a fused benzene ring, enhancing planarity and rigidity compared to the monocyclic pyrrole. This could influence binding to biological targets or crystal packing .
b) Substituent Effects
  • Chloroacetyl vs. Trifluoromethyl : The chloroacetyl group in the target compound is a reactive site for nucleophilic substitution, while the trifluoromethyl group () improves metabolic stability and lipophilicity, common in agrochemicals and pharmaceuticals .
  • Hydrazone vs. Sulfanyl : The hydrazone group enables metal chelation, whereas the sulfanyl moiety () may participate in redox reactions or disulfide formation .
c) Electronic and Steric Considerations
  • Chlorine Positioning: The 2-chlorophenyl group in the target compound vs. 3-chlorophenyl in ’s compound affects electronic distribution.
  • Nitrile vs. Carbaldehyde : The nitrile group in ’s chromene derivative offers polarity and serves as a precursor for further functionalization, contrasting with the aldehyde’s role in condensation reactions .

Biological Activity

4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(2-chlorophenyl)hydrazone is a synthetic organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by research findings and data.

The compound is classified as a hydrazone, characterized by the presence of the functional group R1R2C=NNH2. Its molecular formula is C13H11Cl2N3OC_{13}H_{11}Cl_{2}N_{3}O with a molecular weight of approximately 296.15 g/mol . The synthesis typically involves the reaction of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde with N-(2-chlorophenyl)hydrazine in an organic solvent like ethanol or methanol under reflux conditions .

The biological activity of this compound primarily stems from its ability to interact with various biological macromolecules. The hydrazone group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. Additionally, it has been shown to interact with DNA, which may contribute to its potential antitumor effects .

Key Mechanisms:

  • Enzyme Inhibition : The compound inhibits specific enzymes by forming covalent bonds.
  • DNA Interaction : Potentially leads to antitumor effects through interaction with genetic material.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : It has shown effectiveness against certain bacterial strains.
  • Antitumor Activity : Preliminary studies suggest potential in cancer treatment due to its ability to inhibit tumor growth.
  • Enzyme Inhibition : Specifically, it may serve as an inhibitor for certain enzymes involved in disease processes .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar pyrrole derivatives, providing insight into the potential applications of this compound:

  • Anti-Tuberculosis Activity : A study highlighted that pyrrole derivatives could serve as MmpL3 inhibitors, which are promising anti-TB agents. Compounds with similar structures exhibited low cytotoxicity while maintaining high efficacy against drug-resistant strains .
  • Cancer Cell Line Studies : Research involving pyrrole derivatives indicated their ability to inhibit growth in various cancer cell lines. The presence of specific substituents influenced their potency and mechanism of action .
  • Molecular Docking Studies : Computational studies have shown that modifications to the pyrrole structure can enhance binding affinity to target proteins involved in cancer progression, suggesting a pathway for further drug development .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructureBiological ActivityUnique Features
4-(2-chloroacetyl)piperazin-1-yl derivativesContains chloroacetyl groupAntimicrobial, anticancerDifferent heterocyclic framework
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivativesContains chloroacetyl groupAntimicrobial, anticancerThiazole moiety enhances activity

The distinct combination of functional groups in this compound allows for diverse interactions with biological targets, making it a valuable candidate in medicinal chemistry research .

Q & A

Q. Optimization Parameters :

ParameterOptimal ConditionImpact on Yield/Purity
Temperature70–90°C (reflux)Higher yields with controlled side products
SolventGlacial acetic acidEnhances protonation of hydrazine
Reaction Time4–6 hoursPrevents over-oxidation

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Look for aldehyde proton (~9.8–10.2 ppm) and hydrazone NH (~10.5–11.5 ppm). Aromatic protons from the 2-chlorophenyl group appear as multiplet signals at 7.2–7.6 ppm .
    • ¹³C NMR : Confirm carbonyl groups (C=O at ~190–200 ppm) and chlorinated carbons (~110–120 ppm) .
  • Infrared (IR) Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and N–H (3200–3300 cm⁻¹) .
  • Thin-Layer Chromatography (TLC) : Use silica gel plates with ethyl acetate/hexane (3:7) to monitor reaction progress .

Advanced: How can researchers resolve contradictions between experimental and computational spectroscopic data?

Methodological Answer:
Discrepancies often arise from intermolecular interactions (e.g., hydrogen bonding) or dynamic effects in solution:

X-ray Crystallography : Resolve solid-state structure to identify intramolecular hydrogen bonds (e.g., N–H···O) that may shift NMR/IR signals .

DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-311+G(d,p)) to validate electronic environments .

Variable-Temperature NMR : Detect conformational changes by analyzing signal splitting at low temperatures .

Example : A 0.5 ppm deviation in the aldehyde proton signal may indicate hydrogen bonding with adjacent chloroacetyl groups .

Advanced: What strategies elucidate the crystal structure of this hydrazone, particularly hydrogen bonding networks?

Methodological Answer:

Single-Crystal X-ray Diffraction :

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
  • Refinement : Apply SHELXL for hydrogen atom placement; refine freely for N–H groups .

Hydrogen Bond Analysis :

  • Intramolecular : Stabilize the hydrazone conformation (e.g., N4–H···O1, forming S(6) motifs) .
  • Intermolecular : Link molecules into layers via N–H···S or N–H···O bonds, affecting packing density .

Q. Key Metrics :

Bond TypeLength (Å)Angle (°)Relevance
N–H···O1.89–2.10150–160Stabilizes pyrazole ring
C–Cl···π3.40–3.60Influences crystal symmetry

Advanced: How do substituent electronic effects modulate biological activity, and how are these validated experimentally?

Methodological Answer:

  • Electronic Effects :
    • The electron-withdrawing chloroacetyl group enhances electrophilicity, potentially increasing interaction with biological targets (e.g., enzyme active sites) .
    • The 2-chlorophenyl hydrazone moiety may engage in π-π stacking with aromatic residues .
  • Validation Methods :
    • Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., COX-2) using fluorescence-based kinetics .
    • Molecular Docking : Simulate binding poses with AutoDock Vina; prioritize compounds with ΔG < -7 kcal/mol .
    • QSAR Modeling : Correlate Hammett σ constants of substituents with bioactivity data to predict optimizations .

Advanced: How to troubleshoot low yields during hydrazone formation?

Methodological Answer:
Common issues and solutions:

  • Issue 1 : Competing diazonium salt formation.
    Solution : Use excess hydrazine (1.5 equiv.) and maintain pH < 3 with acetic acid .
  • Issue 2 : Aldehyde oxidation.
    Solution : Conduct reactions under nitrogen atmosphere and avoid prolonged heating .
  • Issue 3 : Poor solubility.
    Solution : Switch to DMF/ethanol (1:2) mixtures for recrystallization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.